(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid
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Overview
Description
(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BClFO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid typically involves the reaction of 3-chloro-2-ethoxy-6-fluorobenzene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of a carbon-boron bond . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of new pharmaceuticals.
Material Science: Utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can then undergo further reactions, such as coupling or substitution, to form the desired product. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluorophenylboronic acid: Similar in structure but lacks the ethoxy group.
3-Fluorophenylboronic acid: Similar but lacks both the chlorine and ethoxy groups.
Uniqueness
(3-Chloro-2-ethoxy-6-fluorophenyl)boronic acid is unique due to the presence of both chlorine and ethoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C8H9BClFO3 |
---|---|
Molecular Weight |
218.42 g/mol |
IUPAC Name |
(3-chloro-2-ethoxy-6-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BClFO3/c1-2-14-8-5(10)3-4-6(11)7(8)9(12)13/h3-4,12-13H,2H2,1H3 |
InChI Key |
PSBMBEMYSWLAOF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1OCC)Cl)F)(O)O |
Origin of Product |
United States |
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